molecular formula C16H22N4O2S B2416714 N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide CAS No. 1797718-65-0

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B2416714
CAS No.: 1797718-65-0
M. Wt: 334.44
InChI Key: YGOTXJFQFOWXJW-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide is a complex organic compound known for its unique chemical structure and diverse applications in various fields, including chemistry, biology, medicine, and industry. Its distinct molecular configuration allows it to undergo various chemical reactions, making it a versatile compound of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide typically involves the following steps:

  • Formation of the Pyrimidine Core: : The starting materials, such as 4-(dimethylamino)-6-methylpyrimidine, are synthesized through condensation reactions involving appropriate aldehydes and amines under controlled conditions.

  • Sulfonamide Formation: : The pyrimidine core is then reacted with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.

  • Purification: : The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

For industrial-scale production, optimization of reaction conditions is crucial. This involves:

  • Catalysts: : Using efficient catalysts to increase reaction rates and yields.

  • Temperature Control: : Maintaining optimal temperatures to ensure maximum product formation.

  • Solvent Selection: : Choosing appropriate solvents to facilitate reactions and enhance product purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.

  • Reduction: : Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, often resulting in the reduction of specific functional groups.

  • Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, where various substituents are introduced into the molecule.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halogenating agents, organometallic reagents.

Major Products

Scientific Research Applications

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide has extensive applications in scientific research:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules, aiding in the development of new chemical entities.

  • Biology: : Serves as a probe for studying biochemical pathways, enzyme activities, and cellular processes.

  • Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

  • Industry: : Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide involves:

  • Molecular Targets: : It may interact with specific enzymes, receptors, or proteins within biological systems, leading to modulation of their activities.

  • Pathways: : The compound can influence various biochemical pathways, potentially altering cellular functions or physiological responses.

Comparison with Similar Compounds

Compared to other sulfonamide and pyrimidine derivatives, N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide stands out due to its unique combination of structural features and functional groups.

Similar Compounds

  • Sulfanilamide: : A simpler sulfonamide with broad antibacterial properties.

  • Pyrimethamine: : A pyrimidine derivative used as an antimalarial drug.

  • Trimethoprim: : Another pyrimidine-based compound with antibiotic properties, often used in combination with sulfonamides.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-3,4-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-11-6-7-14(8-12(11)2)23(21,22)17-10-15-18-13(3)9-16(19-15)20(4)5/h6-9,17H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOTXJFQFOWXJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC(=CC(=N2)N(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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